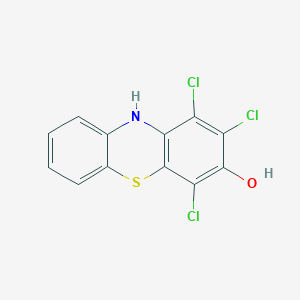
1,2,4-Trichloro-10H-phenothiazin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class Phenothiazines are heterocyclic compounds known for their diverse applications in medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-10H-phenothiazin-3-OL typically involves the chlorination of phenothiazine derivatives. The process begins with the chlorination of phenothiazine at specific positions to introduce chlorine atoms. This is followed by the hydroxylation of the phenothiazine ring to introduce the hydroxyl group at the 3-position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like hydrogen peroxide or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trichloro-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-10H-phenothiazin-3-OL has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including psychiatric disorders and infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-10H-phenothiazin-3-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound of 1,2,4-Trichloro-10H-phenothiazin-3-OL, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness: this compound is unique due to the presence of three chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
51209-23-5 |
|---|---|
Fórmula molecular |
C12H6Cl3NOS |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
1,2,4-trichloro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H6Cl3NOS/c13-7-8(14)11(17)9(15)12-10(7)16-5-3-1-2-4-6(5)18-12/h1-4,16-17H |
Clave InChI |
QYDMXEVVKLSMJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C(=C(C(=C3Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
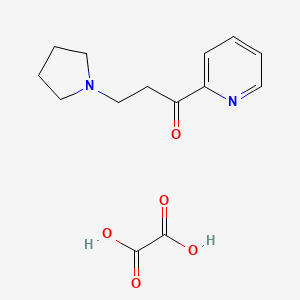
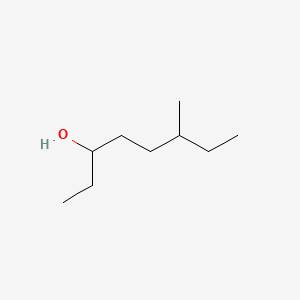
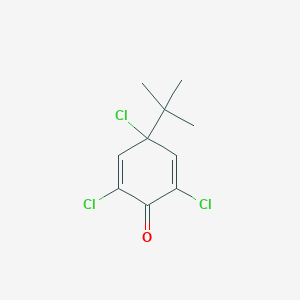

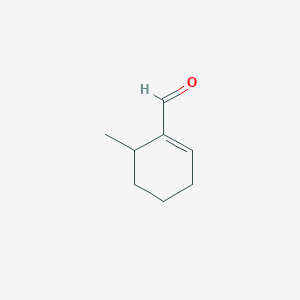
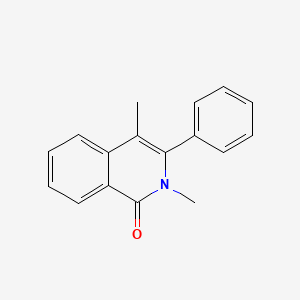
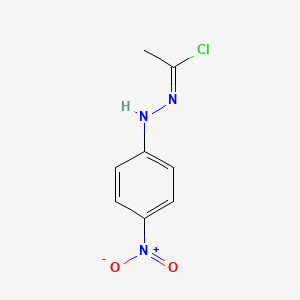
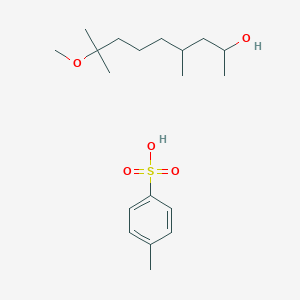
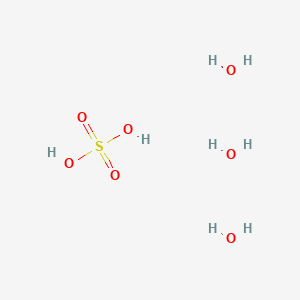

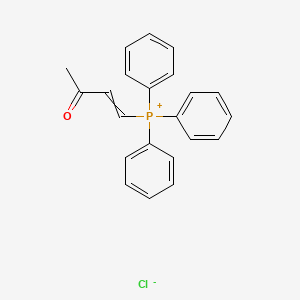
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
